molecular formula C15H16N2O B2542791 2-(Piperidin-1-yl)quinoline-3-carbaldehyde CAS No. 326008-59-7

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B2542791
CAS No.: 326008-59-7
M. Wt: 240.306
InChI Key: KZVFBQJVPRFXRD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C15H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the quinoline structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Acylation: Introduction of an acyl group into the molecule.

    Sulfonylation: Introduction of a sulfonyl group.

    Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.

    1,3-Dipolar Cycloaddition: Formation of five-membered ring heterocycles.

    Reductive Amination: Conversion of aldehydes or ketones to amines.

    Grignard Reaction: Formation of carbon-carbon bonds.

    Kabachnik-Fields Reaction: Formation of α-aminophosphonates

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, sodium hydroxide, ethanol, and various catalysts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is unique due to its specific combination of a piperidine ring and a quinoline core, which imparts distinct chemical and biological properties

Biological Activity

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its effects as an inhibitor of cholinesterase enzymes, antimicrobial properties, and other relevant pharmacological activities.

This compound is classified under quinoline derivatives. Its structure includes a piperidine moiety attached to a quinoline ring with an aldehyde functional group, which is crucial for its reactivity and biological activity.

1. Cholinesterase Inhibition

One of the primary biological activities of this compound is its dual inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a significant role in the pathophysiology of Alzheimer's disease.

Key Findings:

  • Inhibition Potency : Several derivatives of this compound have demonstrated potent AChE and BChE inhibition with IC₅₀ values ranging from 9.68 μM to 20 μM. For instance, a derivative synthesized from this compound exhibited IC₅₀ values of 9.68 μM for AChE and 11.59 μM for BChE, indicating strong potential as an anti-Alzheimer's agent .

Table 1: Inhibitory Activity of Selected Derivatives

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
Compound 19.6811.59
Compound 219.85>20
Compound 3<20<20

Structure–Activity Relationship (SAR) : The position and nature of substituents on the quinoline ring significantly affect the inhibitory efficacy. Methyl substitution at different positions (6 or 8) alters the potency against these enzymes, with certain configurations yielding better results .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli

These compounds demonstrated bactericidal effects, inhibiting biofilm formation and showing potential as therapeutic agents against resistant bacterial strains .

Case Studies

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activities.

Study Example:

A study reported the synthesis of a library of thiosemicarbazone derivatives from this compound, which were screened for their cholinesterase inhibitory activity and cytotoxicity against HepG2 cells. Among these, several compounds exhibited promising results, reinforcing the potential of this scaffold in drug development for neurodegenerative diseases .

Properties

IUPAC Name

2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFBQJVPRFXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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